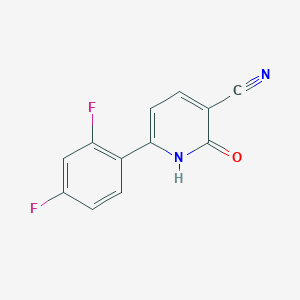

6-(2,4-Difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Description

6-(2,4-Difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a substituted 3-cyanopyridine derivative with a dihydropyridinone core. Evidence from molecular docking studies highlights its binding affinity to the BIR domain of survivin, a critical site for apoptosis regulation . Notably, it exhibits potent activity against human liver cancer (Huh7), glioma (U251), and melanoma (A375) cells, with IC₅₀ values of 2.4, 17.5, and 7.2 μM, respectively, outperforming standard chemotherapeutics like 10-hydroxycamptothecin and 5-fluorouracil .

Properties

IUPAC Name |

6-(2,4-difluorophenyl)-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F2N2O/c13-8-2-3-9(10(14)5-8)11-4-1-7(6-15)12(17)16-11/h1-5H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZPGFAJECVJEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=CC=C(C(=O)N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-Difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves the reaction of 2,4-difluorobenzonitrile with a suitable pyridine derivative under specific conditions. One common method involves the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, where 2,4-difluorophenylboronic acid is coupled with a halogenated pyridine derivative in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-(2,4-Difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

Substitution: The fluorine atoms on the aromatic ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

6-(2,4-Difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the development of advanced materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of 6-(2,4-Difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific application and are subject to ongoing research.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The compound shares structural similarities with other 3-cyanopyridine derivatives, differing primarily in substituent patterns. Key analogs and their properties are summarized below:

Key Observations :

- multi-step) .

- Thermal Stability : Compounds with electron-withdrawing groups (e.g., 23 with 2-fluorophenyl and 2-methoxyphenyl) exhibit higher melting points (>300°C), suggesting enhanced crystallinity compared to the target compound .

Key Observations :

- Anticancer Specificity : The target compound shows superior selectivity for Huh7 cells (IC₅₀ = 2.4 μM) compared to U251 (17.5 μM), suggesting tissue-specific efficacy .

Substituent Effects on Bioactivity

- Fluorine Substitution : The 2,4-difluorophenyl group in the target compound enhances lipophilicity and survivin binding, critical for apoptosis induction . In contrast, thioxo analogs (e.g., 6a–c) show reduced anticancer activity, emphasizing the necessity of the 2-oxo group .

- Methoxy vs. Hydroxy Groups : Methoxy-substituted analogs (e.g., 23) exhibit higher thermal stability but unremarkable bioactivity, whereas hydroxy groups (e.g., 21) may improve solubility without compromising efficacy .

Biological Activity

6-(2,4-Difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a difluorophenyl group attached to a pyridine ring, which is further substituted with a carbonitrile and an oxo group. Its unique structure suggests various applications in biological research, particularly in the fields of antimicrobial and anticancer studies.

The compound's molecular formula is with a molecular weight of 246.20 g/mol. Its structure includes:

- A difluorophenyl group that enhances lipophilicity and biological interaction.

- A carbonitrile group that may contribute to its reactivity and binding properties.

- An oxo group , which can play a role in enzyme inhibition.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of fluorine atoms increases the compound's affinity for biological targets, potentially leading to the inhibition of key pathways involved in disease processes. Ongoing research aims to elucidate its exact molecular targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by demonstrated its effectiveness against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. For instance, it was found to induce apoptosis in breast cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Case Studies

-

Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of several derivatives of dihydropyridine compounds, including this compound. The compound demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with IC50 values ranging from 5 to 15 µg/mL.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 10 Escherichia coli 15 Pseudomonas aeruginosa 20 -

Anticancer Studies : In another study focusing on cancer cell lines, the compound was tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The results indicated a dose-dependent decrease in cell viability.

Cell Line IC50 (µM) MCF-7 12 HeLa 15

Q & A

Basic: What synthetic methodologies are recommended for preparing 6-(2,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile?

Answer:

The synthesis typically involves multi-step pathways, including:

- Cyclocondensation reactions of substituted β-ketonitriles with ammonia or ammonium acetate under reflux conditions .

- Substituent introduction via nucleophilic aromatic substitution (SNAr) at the 2,4-difluorophenyl group, requiring anhydrous solvents (e.g., DMF) and catalysts like CsF to enhance reactivity .

- Oxidative dehydrogenation to stabilize the dihydropyridine core, often using iodine or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) .

Optimization Tip: Monitor reaction progress via TLC and adjust pH (6.5–7.5) to minimize side-product formation .

Basic: How can structural characterization of this compound be performed to confirm regiochemistry?

Answer:

- NMR Spectroscopy :

- ¹H-NMR : Look for a singlet at δ 6.80–6.86 ppm (C5-H pyridone proton) and aromatic multiplet signals (δ 7.32–7.77 ppm) for the 2,4-difluorophenyl group .

- ¹³C-NMR : Confirm the nitrile carbon at ~115 ppm and the carbonyl (C=O) at ~165 ppm .

- IR Spectroscopy : Identify the nitrile stretch at ~2223 cm⁻¹ and carbonyl (C=O) at ~1646–1690 cm⁻¹ .

- X-ray Crystallography : Resolve dihedral angles between the pyridone ring and fluorophenyl group to confirm spatial orientation (e.g., β angle ~93.2° in analogous structures) .

Advanced: What strategies address contradictory data in reaction yields during fluorophenyl group functionalization?

Answer: Contradictions in yields often arise from:

- Solvent polarity : Higher polarity solvents (e.g., DMSO) improve solubility of fluorinated intermediates but may slow reaction kinetics. Compare DMF vs. THF systems .

- Catalyst selection : Lewis acids (e.g., AlCl₃) enhance electrophilicity of fluorophenyl groups, but may decompose nitrile functionalities. Test milder catalysts like CsF .

- Temperature control : Optimize stepwise heating (e.g., 60°C for SNAr, 100°C for cyclization) to balance reactivity and side reactions .

Validation : Use HPLC-MS to track intermediate stability and quantify byproducts .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

- Docking studies : Use software like AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2) via the pyridone core and fluorophenyl hydrophobic pockets .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for covalent interactions .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories, focusing on hydrogen bonds with conserved residues (e.g., Arg120 in COX-2) .

Validation : Cross-reference with experimental IC₅₀ values from enzyme inhibition assays .

Basic: What are key considerations for evaluating the compound’s stability under physiological conditions?

Answer:

- Hydrolytic stability : Test in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor nitrile group conversion to amides/acids via LC-MS .

- Photodegradation : Expose to UV light (λ = 254 nm) and track decomposition using TLC or UV-Vis spectroscopy .

- Thermal stability : Perform DSC/TGA to identify melting points (e.g., ~308–314°C for analogous compounds) and decomposition thresholds .

Advanced: How can structure-activity relationships (SAR) guide derivative design for enhanced potency?

Answer:

- Fluorine substitution : Compare 2,4-difluoro vs. monofluoro analogs to assess electron-withdrawing effects on pyridone ring reactivity .

- Nitrile replacement : Synthesize carboxamide or ester derivatives to evaluate impact on membrane permeability .

- Ring modifications : Introduce methyl/ethyl groups at C4 to sterically block metabolic oxidation .

Data-Driven Approach : Tabulate IC₅₀ values against biological targets (e.g., anticancer activity in MCF-7 cells) to prioritize derivatives .

Advanced: What in vitro models are suitable for preliminary toxicity profiling?

Answer:

- Hepatotoxicity : Use HepG2 cells to measure ALT/AST release after 48-hour exposure .

- Cytotoxicity : Screen in HEK293 cells with IC₅₀ thresholds <10 μM for therapeutic index calculation .

- hERG inhibition : Patch-clamp assays to assess cardiac risk via potassium channel blocking .

Mitigation : Co-administer CYP450 inhibitors (e.g., ketoconazole) to identify metabolic liabilities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.